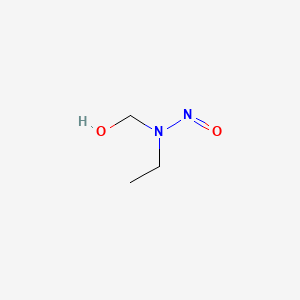
Methanol, (ethylnitrosoamino)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methanol, (ethylnitrosoamino)-, also known as N-ethyl-N-nitrosomethanolamine, is a chemical compound that belongs to the class of nitrosamines. Nitrosamines are known for their potential carcinogenic properties and are often studied in the context of their formation, occurrence, and effects on human health.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methanol, (ethylnitrosoamino)-, typically involves the nitrosation of secondary amines. One common method is the reaction of N-ethylmethanolamine with nitrous acid under acidic conditions. The reaction can be represented as follows:
N-ethylmethanolamine+HNO2→Methanol, (ethylnitrosoamino)-+H2O
Industrial Production Methods
Industrial production of nitrosamines, including methanol, (ethylnitrosoamino)-, is generally avoided due to their toxic and carcinogenic nature. they can be produced in controlled laboratory settings for research purposes. The production involves careful handling of reagents and strict adherence to safety protocols to prevent exposure and contamination.
Analyse Des Réactions Chimiques
Types of Reactions
Methanol, (ethylnitrosoamino)-, can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of nitroso compounds and other oxidized derivatives.
Reduction: Reduction reactions can break the N-NO bond, leading to the formation of secondary amines.
Substitution: The nitroso group can be substituted by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Nitroso compounds and other oxidized derivatives.
Reduction: Secondary amines.
Substitution: Various substituted nitrosamines depending on the nucleophile used.
Applications De Recherche Scientifique
Methanol, (ethylnitrosoamino)-, is primarily used in scientific research to study the mechanisms of nitrosamine formation and their effects on biological systems. Some key applications include:
Chemistry: Understanding the reactivity and stability of nitrosamines.
Biology: Investigating the mutagenic and carcinogenic effects of nitrosamines on cellular systems.
Medicine: Studying the potential health risks associated with nitrosamine exposure and developing methods for detection and mitigation.
Industry: Researching the formation of nitrosamines in industrial processes and developing strategies to minimize their presence in consumer products.
Mécanisme D'action
The mechanism by which methanol, (ethylnitrosoamino)-, exerts its effects involves the formation of DNA adducts. The nitroso group can react with nucleophilic sites on DNA, leading to mutations and potentially carcinogenic outcomes. The molecular targets include guanine and adenine bases in DNA, and the pathways involved are related to DNA repair mechanisms and cellular responses to DNA damage.
Comparaison Avec Des Composés Similaires
Methanol, (ethylnitrosoamino)-, can be compared with other nitrosamines such as:
N-nitrosodimethylamine (NDMA): Known for its high carcinogenic potential and occurrence in various environmental and industrial settings.
N-nitrosodiethylamine (NDEA): Similar in structure but with ethyl groups instead of methyl groups, also highly carcinogenic.
N-nitrosomorpholine (NMOR): Contains a morpholine ring and is studied for its mutagenic properties.
The uniqueness of methanol, (ethylnitrosoamino)-, lies in its specific structure and the resulting reactivity and biological effects. Its study helps in understanding the broader class of nitrosamines and their impact on health and the environment.
Propriétés
Numéro CAS |
86860-62-0 |
|---|---|
Formule moléculaire |
C3H8N2O2 |
Poids moléculaire |
104.11 g/mol |
Nom IUPAC |
N-ethyl-N-(hydroxymethyl)nitrous amide |
InChI |
InChI=1S/C3H8N2O2/c1-2-5(3-6)4-7/h6H,2-3H2,1H3 |
Clé InChI |
MEHJJKQPRAUJAC-UHFFFAOYSA-N |
SMILES canonique |
CCN(CO)N=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


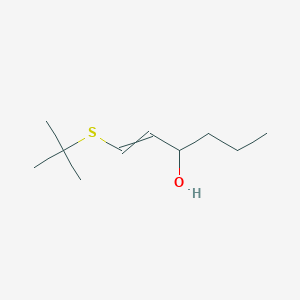

![Triphenyl[3-(trimethylsilyl)propylidene]-lambda~5~-phosphane](/img/structure/B14420832.png)
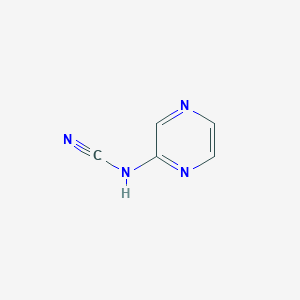
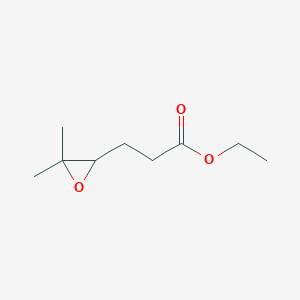
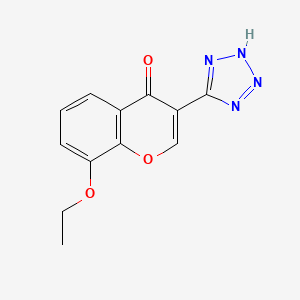
![2,2'-(Piperazine-1,4-diyl)bis[1-(4-methoxyphenyl)ethan-1-one]](/img/structure/B14420863.png)
![4-Chloro-2-[(2,5-dimethylphenyl)methanesulfonyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14420878.png)
![2-hydroxy-2-oxoacetate;2-piperidin-1-ium-1-ylethyl N-[2-(propoxymethyl)phenyl]carbamate](/img/structure/B14420879.png)
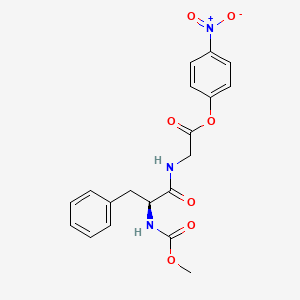


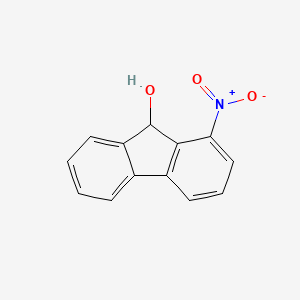
![7-Methoxy-4-(3-methoxyphenyl)naphtho[2,3-c]furan-1(3H)-one](/img/structure/B14420920.png)
